Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-
Description
Chemical Formula: Presumed to be C₉H₉BrNO₄S (based on analogs in and ). Molecular Weight: Approximately 307.14–308.15 g/mol. Key Substituents:
- 4-Bromo: Enhances molecular polarity and electron-withdrawing effects.
- 2-Nitro: Strong electron-withdrawing group, influencing reactivity and stability.
- 1-[(Methylsulfonyl)Methyl]: Introduces sulfonyl and methyl groups, contributing to steric bulk and polarizability.
This compound’s structure combines bromo and nitro groups for electrophilic substitution resistance, while the methylsulfonylmethyl group adds solubility in polar aprotic solvents.
Properties
IUPAC Name |
4-bromo-1-(methylsulfonylmethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-15(13,14)5-6-2-3-7(9)4-8(6)10(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXYYBSWZBAOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729610 | |
| Record name | 4-Bromo-1-[(methanesulfonyl)methyl]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651780-41-5 | |
| Record name | 4-Bromo-1-[(methanesulfonyl)methyl]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Example Synthesis Reaction
A typical synthesis involves the reaction of 4-bromo-1-methyl-2-(methylsulfonyl)benzene with a suitable nucleophile under controlled conditions. The reaction conditions typically include:
- Solvent : Dioxane-water mixture
- Temperature : Elevated temperatures (around 90 °C)
- Yield : Approximately 23% .
Medicinal Chemistry
Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- is utilized as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity. For instance:
- Antimicrobial Agents : Derivatives of this compound have been explored for their potential antibacterial and antifungal properties.
- Anti-cancer Drugs : Some studies suggest that modifications of this compound can lead to promising anti-cancer agents due to their ability to interact with biological targets effectively.
Agrochemicals
The compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides. Its reactivity allows for the development of compounds that can effectively target pests while minimizing environmental impact.
Case Study 1: Synthesis of Antimicrobial Agents
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential for development into new antimicrobial therapies.
Case Study 2: Development of Agrochemicals
Another study focused on the use of this compound in developing new herbicides. The research demonstrated that modifications to the methylsulfonyl group enhanced the herbicidal activity against specific weed species while reducing toxicity to non-target plants.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The nitro group, in particular, is known to participate in redox reactions, which can affect cellular processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Impact of Substituents on Properties
Boiling Points
- Bromo substituents increase boiling points compared to lighter halogens (e.g., fluoro). For example, 4-fluoro-1-methyl-2-nitrobenzene (411.5–411.7 K ) vs. 4-bromo-2-methyl-1-nitrobenzene (540.2 K ). Bromine’s higher molecular weight and polarizability contribute to stronger van der Waals forces .
- The methylsulfonylmethyl group in the target compound likely elevates boiling points further due to increased polarity and molecular weight, though exact data are unavailable.
Reactivity
- Nitro groups deactivate the benzene ring toward electrophilic substitution but facilitate nucleophilic aromatic substitution under specific conditions.
- Methylsulfonylmethyl groups enhance solubility in polar solvents (e.g., DMSO) compared to simpler alkyl chains .
Biological Activity
Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- (commonly referred to as 4-Bromo-1-methyl-2-(methylsulfonyl)benzene) is an organic compound with notable biological activity due to its unique chemical structure. This article explores its biological properties, potential applications, and relevant research findings.
- Molecular Formula: C₈H₉BrO₂S
- Molecular Weight: 233.13 g/mol
- CAS Number: 254887-17-7
- Appearance: White crystalline solid or powder
- Melting Point: 92-94 °C
The compound features a bromine atom and a methylsulfonyl group attached to a benzene ring, which significantly influences its reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the bromine atom and the methylsulfonyl group enhances the compound's ability to interact with biological molecules, potentially leading to the development of new antimicrobial agents. A structure-activity relationship (SAR) analysis has shown that the electron-withdrawing properties of bromine contribute positively to antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Cytotoxic Effects
Studies have demonstrated that 4-Bromo-1-methyl-2-(methylsulfonyl)benzene can induce cytotoxicity in various cancer cell lines. For instance, compounds with similar nitro and sulfonyl groups have been shown to inhibit cell proliferation effectively. The IC50 values for related compounds suggest potential effectiveness in targeting specific cancer types, indicating further research is warranted to explore its therapeutic applications .
Study on Antibacterial Activity
In a recent study assessing the antibacterial efficacy of various sulfonyl-substituted compounds, 4-Bromo-1-methyl-2-(methylsulfonyl)benzene displayed promising results. The minimum inhibitory concentration (MIC) values were measured against several bacterial strains, revealing potent activity comparable to established antibiotics. The study emphasized the importance of the bromine substituent in enhancing antibacterial properties .
Cytotoxicity in Cancer Research
A comparative analysis of several benzene derivatives, including 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, revealed significant cytotoxic effects against breast cancer cell lines. The research found that the compound's structure facilitated interactions with cellular targets involved in proliferation pathways, leading to apoptosis in treated cells. The findings suggest that further exploration into this compound could yield valuable insights for cancer therapeutics .
Research Findings Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₉BrO₂S |
| Molecular Weight | 233.13 g/mol |
| Melting Point | 92-94 °C |
| Antimicrobial Activity | Effective against Gram-positive and negative bacteria |
| Cytotoxicity | Induces apoptosis in breast cancer cell lines |
| IC50 Values | Significant cytotoxicity observed |
Preparation Methods
Sulfonylation and Nitration of Methylsulfonylbenzene Derivatives
A key step in preparing the target compound involves the nitration of 2-nitro-4-methylsulfonyl benzene derivatives, which form the core nitro-substituted sulfonylbenzene intermediate.
- Starting Material: 2-nitro-4-methylsulfonyl methylbenzene
- Reagents and Conditions:
- Sulfuric acid (70% mass fraction) as solvent
- Vanadium pentoxide (V2O5) as catalyst
- Oxygen introduction concurrent with dropwise addition of nitric acid (68% mass concentration)
- Reaction temperature rapidly raised to 140-150°C
- Self-priming stirring with connected condensation and tail gas absorption devices
- Process Highlights:
- Nitric acid is added slowly while oxygen is introduced to maintain constant sulfuric acid concentration and optimize nitration efficiency.
- The reaction is completed within 0.5 to 1 hour, significantly reducing reaction time.
- Low concentration nitric acid distilled during the process is recovered and reused.
- Outcome:
- Formation of 2-nitro-4-methylsulfonyl benzoic acid or closely related nitro-sulfonyl aromatic compounds.
- High conversion efficiency with residual starting material less than 1% at reaction completion.
| Parameter | Value/Condition |
|---|---|
| Sulfuric acid concentration | 70% mass fraction |
| Catalyst | Vanadium pentoxide (V2O5) |
| Nitric acid concentration | 68% mass concentration |
| Temperature | 140-150°C |
| Nitric acid addition rate | 0.38-0.45 g/min |
| Oxygen ventilation rate | 0.1 g/min |
| Reaction time | 0.5-1.0 hour |
| Mass ratio (H2SO4:substrate:V2O5:HNO3) | 613:100:2:235 |
This method is described in detail in patent CN105669504A and is considered efficient for preparing nitro-substituted methylsulfonyl benzoic acids, which are key intermediates for further functionalization toward the target compound.
C-N Coupling Reaction to Introduce Bromophenyl Mercapto Group
To incorporate the 4-bromo substituent and the methylsulfonyl methyl group linked via a sulfur atom, a C-N coupling reaction is employed:
- Starting Materials:
- 2-nitro-4-methylsulfonyl chlorobenzene
- Sodium salt of 2-bromothiophenol
- Reaction:
- The nucleophilic aromatic substitution (C-N coupling) between the chlorobenzene derivative and the sodium salt of 2-bromothiophenol yields 1-[(2-bromophenyl)mercapto]-4-(methylsulfonyl)-2-nitrobenzene (compound M1).
- Subsequent Reduction:
- Compound M1 is reduced using hydrazine hydrate and activated carbon to produce 2-[(2-bromophenyl)mercapto]-5-(methylsulfonyl)aniline (compound M2).
This method is part of a multi-step synthesis route targeting brominated nitro-sulfonyl benzene derivatives and is documented in patent CN105837528B.
Bromomethylation of Benzene Derivatives
Bromomethylation is a crucial step to introduce the bromomethyl group on the benzene ring, which can be further converted to the methylsulfonyl methyl substituent.
- Typical Reaction Conditions:
- Reaction in acetonitrile solvent
- Temperature around 80°C
- Reaction time approximately 48 hours under reflux
- Example:
- 1-Bromo-4-(bromomethyl)benzene synthesis involves alkyl halide addition to substituted benzene under reflux in acetonitrile.
- Yield:
- Approximately 66% yield under these conditions.
This step is essential for preparing intermediates with bromomethyl groups that can be further functionalized to methylsulfonyl methyl groups required in the target compound.
Summary Table of Preparation Steps
Q & A
Q. What are the optimal synthetic routes for introducing bromine and methylsulfonyl groups into nitro-substituted benzene derivatives?
Answer: The synthesis of brominated and methylsulfonyl-substituted nitrobenzenes typically involves sequential functionalization. For bromination, electrophilic substitution (e.g., using Br₂/FeBr₃) is effective if the nitro group is meta-directing. For methylsulfonyl introduction, a two-step process is common: (1) chloromethylation using ClCH₂SO₂Me followed by (2) nucleophilic displacement with a bromine source (e.g., NaBr in DMF). and highlight the use of bromomethyl intermediates and sulfonyl group incorporation via radical or substitution reactions . Optimization requires monitoring reaction conditions (temperature, solvent polarity) to avoid over-halogenation or side reactions.
Q. How can NMR spectroscopy distinguish between positional isomers in bromo-nitrobenzene derivatives?
Answer: ¹H and ¹³C NMR are critical for structural elucidation. The nitro group deshields adjacent protons, causing downfield shifts (~δ 8.0–8.5 ppm for ortho protons). Bromine’s electronegativity further splits signals; for example, in 4-bromo-2-nitro derivatives, coupling between bromine and neighboring protons generates distinct splitting patterns. 2D NMR (COSY, HSQC) resolves overlapping peaks. and emphasize using DEPT-135 to identify CH₂ groups (e.g., methylsulfonyl-methyl) and NOESY for spatial proximity analysis .
Q. What HPLC methodologies are suitable for purity analysis of nitro- and sulfonyl-containing aromatic compounds?
Answer: Reverse-phase HPLC with C18 columns and mobile phases containing acetonitrile/water (70:30 v/v) + 0.1% phosphoric acid is effective. The nitro group’s strong UV absorbance at 254 nm allows sensitive detection. For methylsulfonyl derivatives, adjust pH to 2.5–3.0 to enhance peak symmetry. details a validated method using a Newcrom R1 column with MeCN/H₂O/H₃PO₄ gradients, achieving baseline separation of nitro-sulfonyl analogs .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during nitration of bromo-methylsulfonylbenzene precursors?
Answer: Nitration of bromo-methylsulfonylbenzene is influenced by steric and electronic effects. The methylsulfonyl group is a strong meta-director, while bromine acts as an ortho/para-director. Computational DFT studies (e.g., using Gaussian09) predict dominant nitration at the para position to sulfonyl. Experimental validation via kinetic control (low temperature, HNO₃/H₂SO₄) minimizes byproducts. and suggest using directed ortho-metalation (DoM) strategies with directing groups to override inherent selectivity .
Q. What crystallographic techniques resolve structural ambiguities in nitro-sulfonylbenzene derivatives?
Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive. For 4-bromo-1-[(methylsulfonyl)methyl]-2-nitrobenzene, SC-XRD reveals bond angles, torsion angles (e.g., C-SO₂-CH₃), and packing interactions. demonstrates how C–H⋯O hydrogen bonds stabilize the crystal lattice in sulfonyl-nitro compounds. Synchrotron radiation improves resolution for heavy atoms like bromine .
Q. How can computational modeling predict reactivity conflicts between experimental and theoretical data?
Answer: Discrepancies often arise from solvent effects or transition state approximations. Combine DFT (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., SMD) to simulate reaction pathways. For example, the activation energy for sulfonyl group displacement may be overestimated in gas-phase calculations. highlights QSAR models to correlate electronic parameters (Hammett σ) with observed reaction rates .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting spectroscopic data for bromo-nitro-sulfonylbenzene derivatives?
Answer: Cross-validate using multiple techniques:
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ for C₈H₇BrNO₄S requires m/z 308.9412).
- IR Spectroscopy: Nitro group asymmetric stretching (~1520 cm⁻¹) and sulfonyl S=O stretches (~1300–1150 cm⁻¹) confirm functional groups.
- XPS: Bromine 3d₅/₂ binding energy (~70 eV) differentiates C-Br from potential Br contaminants. and provide reference spectra for comparison .
Q. What strategies mitigate decomposition during storage of nitro-sulfonylbenzene compounds?
Answer: Decomposition via hydrolysis or photolysis is common. Store in amber vials under inert gas (Ar/N₂) at –20°C. Add stabilizers like BHT (0.1%) to inhibit radical pathways. and recommend periodic HPLC purity checks and avoiding protic solvents (e.g., MeOH) for long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
